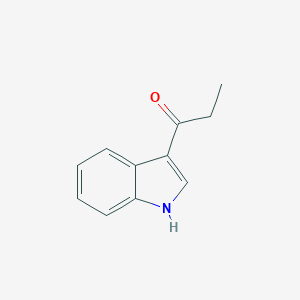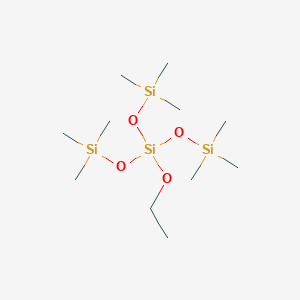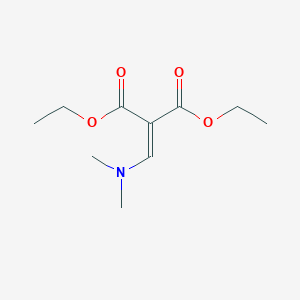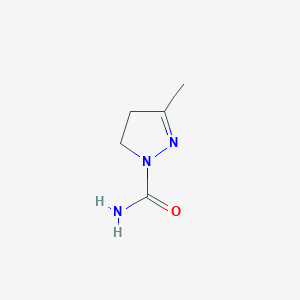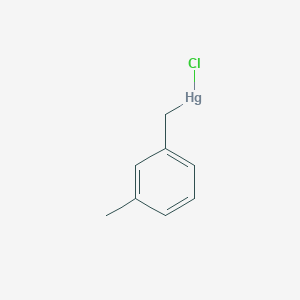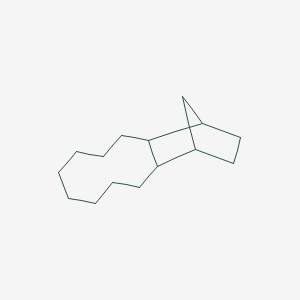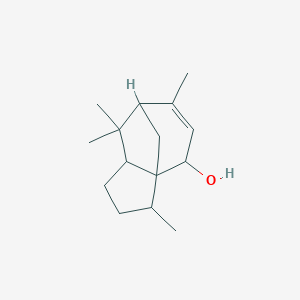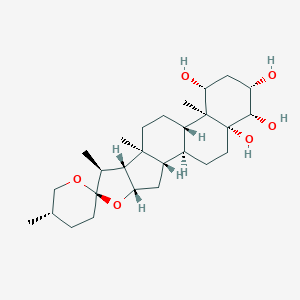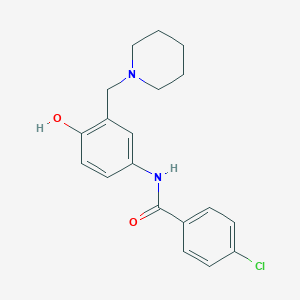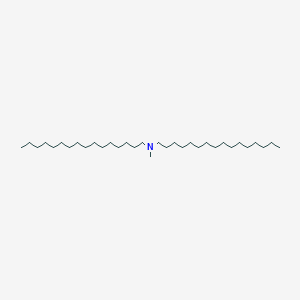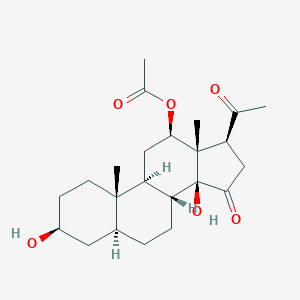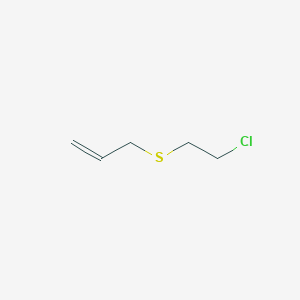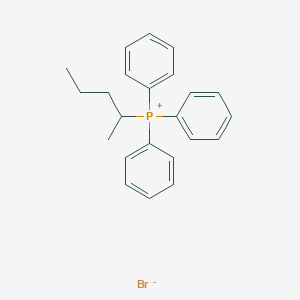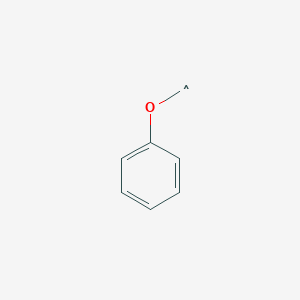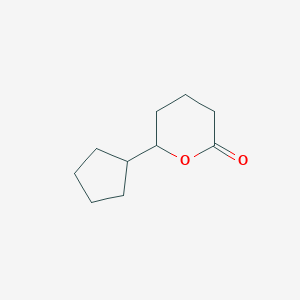
6-Cyclopentyltetrahydro-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Cyclopentyltetrahydro-2H-pyran-2-one, also known as CPTP, is a cyclic ketone that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields of study, including neuroscience, pharmacology, and biochemistry. In
科学研究应用
6-Cyclopentyltetrahydro-2H-pyran-2-one has been studied for its potential applications in various scientific fields. In neuroscience, 6-Cyclopentyltetrahydro-2H-pyran-2-one has been shown to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in the regulation of synaptic plasticity and memory formation. This inhibition has been linked to improvements in memory and cognitive function in animal models.
In pharmacology, 6-Cyclopentyltetrahydro-2H-pyran-2-one has been studied for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. 6-Cyclopentyltetrahydro-2H-pyran-2-one has been shown to inhibit the activity of various enzymes and proteins that are involved in these diseases, making it a promising candidate for drug development.
作用机制
6-Cyclopentyltetrahydro-2H-pyran-2-one is thought to exert its effects through the inhibition of various enzymes and proteins. One of the primary targets of 6-Cyclopentyltetrahydro-2H-pyran-2-one is PP2A, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PP2A by 6-Cyclopentyltetrahydro-2H-pyran-2-one has been shown to result in the activation of various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival.
生化和生理效应
6-Cyclopentyltetrahydro-2H-pyran-2-one has been shown to have various biochemical and physiological effects. In animal models, 6-Cyclopentyltetrahydro-2H-pyran-2-one has been shown to improve memory and cognitive function, reduce inflammation, and inhibit the growth of cancer cells. 6-Cyclopentyltetrahydro-2H-pyran-2-one has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
6-Cyclopentyltetrahydro-2H-pyran-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promise in various scientific fields. However, there are also limitations to its use. 6-Cyclopentyltetrahydro-2H-pyran-2-one is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential applications. Additionally, 6-Cyclopentyltetrahydro-2H-pyran-2-one may have off-target effects that need to be taken into consideration when designing experiments.
未来方向
There are several future directions for the study of 6-Cyclopentyltetrahydro-2H-pyran-2-one. One area of research is the development of 6-Cyclopentyltetrahydro-2H-pyran-2-one as a therapeutic agent for various diseases. Another area of research is the exploration of the mechanisms of action of 6-Cyclopentyltetrahydro-2H-pyran-2-one, including its effects on various signaling pathways and cellular processes. Additionally, more research is needed to fully understand the potential applications of 6-Cyclopentyltetrahydro-2H-pyran-2-one in various scientific fields, including neuroscience, pharmacology, and biochemistry.
Conclusion:
In conclusion, 6-Cyclopentyltetrahydro-2H-pyran-2-one is a promising compound that has shown potential in various scientific fields. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. While there are limitations to its use, 6-Cyclopentyltetrahydro-2H-pyran-2-one is a promising candidate for drug development and further research.
合成方法
6-Cyclopentyltetrahydro-2H-pyran-2-one can be synthesized through a multi-step process that involves the reaction of cyclopentanone with various reagents. One common method involves the reaction of cyclopentanone with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a base such as potassium carbonate. This reaction yields 6-cyclopentyl-2,3-dicyano-5,6-dihydro-1,4-benzoquinone, which can be further reduced to 6-Cyclopentyltetrahydro-2H-pyran-2-one using a reducing agent such as sodium borohydride.
属性
CAS 编号 |
16429-17-7 |
|---|---|
产品名称 |
6-Cyclopentyltetrahydro-2H-pyran-2-one |
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
6-cyclopentyloxan-2-one |
InChI |
InChI=1S/C10H16O2/c11-10-7-3-6-9(12-10)8-4-1-2-5-8/h8-9H,1-7H2 |
InChI 键 |
FBDVAVKHDCUJEK-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C2CCCC(=O)O2 |
规范 SMILES |
C1CCC(C1)C2CCCC(=O)O2 |
其他 CAS 编号 |
16429-17-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



